Cas no 2227854-43-3 ((1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol)

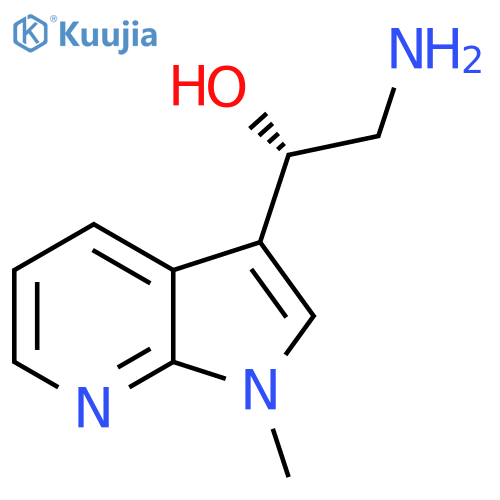

2227854-43-3 structure

商品名:(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol

- EN300-1760887

- (1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol

- 2227854-43-3

-

- インチ: 1S/C10H13N3O/c1-13-6-8(9(14)5-11)7-3-2-4-12-10(7)13/h2-4,6,9,14H,5,11H2,1H3/t9-/m1/s1

- InChIKey: CLYYURQGXHABHZ-SECBINFHSA-N

- ほほえんだ: O[C@H](CN)C1=CN(C)C2C1=CC=CN=2

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 64.1Ų

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760887-10.0g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 10g |

$7927.0 | 2023-05-23 | ||

| Enamine | EN300-1760887-10g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 10g |

$7927.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-0.1g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 0.1g |

$1623.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-0.5g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 0.5g |

$1770.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-0.25g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 0.25g |

$1696.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-1g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 1g |

$1844.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-0.05g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 0.05g |

$1549.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-2.5g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 2.5g |

$3611.0 | 2023-09-20 | ||

| Enamine | EN300-1760887-5.0g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 5g |

$5345.0 | 2023-05-23 | ||

| Enamine | EN300-1760887-1.0g |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol |

2227854-43-3 | 1g |

$1844.0 | 2023-05-23 |

(1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

2227854-43-3 ((1S)-2-amino-1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 57707-64-9(2-azidoacetonitrile)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量